![molecular formula C11H11ClFN3OS B1292969 5-[1-(2-chloro-4-fluorophénoxy)éthyl]-4-méthyl-4H-1,2,4-triazole-3-thiol CAS No. 861444-13-5](/img/structure/B1292969.png)

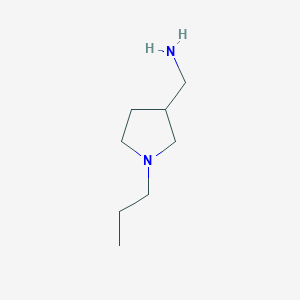

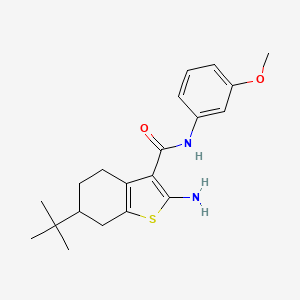

5-[1-(2-chloro-4-fluorophénoxy)éthyl]-4-méthyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

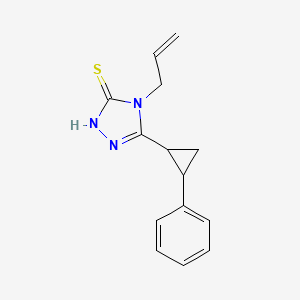

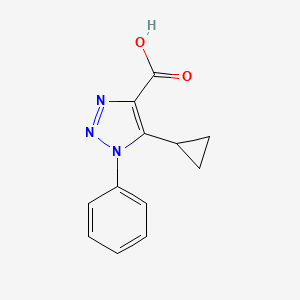

5-[1-(2-Chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol (CFMTT) is a synthetic compound that has been studied for its potential applications in scientific research and laboratory experiments.

Applications De Recherche Scientifique

Herbicide agricole

Ce composé est structurellement lié à Pyraflufen-éthyl, un herbicide utilisé en agriculture . Il agit en inhibant la protoporphyrinogène oxydase, une enzyme essentielle à la synthèse de la chlorophylle. Cela conduit à la perturbation des membranes cellulaires et à la mort des plantes, en particulier des mauvaises herbes à feuilles larges. L’efficacité du composé dans diverses conditions environnementales et son taux de dégradation dans le sol et les plantes pourraient faire l’objet de recherches.

Recherche antivirale

Les dérivés indoliques, qui partagent un cadre moléculaire similaire à celui de notre composé, ont montré des activités antivirales significatives . La recherche pourrait explorer le potentiel de ce composé comme agent antiviral, éventuellement contre les virus à ARN et à ADN. Son efficacité contre des virus spécifiques, ses mécanismes d’action et son index thérapeutique seraient des points clés de recherche.

Science des matériaux

Le composé apparenté Pyraflufen-éthyl possède des propriétés qui pourraient être appliquées en science des matériaux, telles que la formation de suspensions stables en solution, ce qui pourrait être utile pour créer de nouveaux matériaux ou revêtements . L’interaction du composé avec d’autres matériaux et sa stabilité dans diverses conditions seraient intéressantes.

Évaluation de l’impact environnemental

Il est crucial d’étudier l’impact environnemental de ce composé, en particulier sa toxicité aquatique et ses produits de dégradation . La recherche pourrait se concentrer sur ses effets à long terme sur les écosystèmes, la bioaccumulation et son potentiel en tant que polluant environnemental.

Mécanisme D'action

Target of Action

The primary target of this compound is the enzyme protoporphyrinogen oxidase (Protox) . This enzyme plays a crucial role in the biosynthesis of chlorophyll and heme, which are essential for plant growth and development .

Mode of Action

The compound interacts with its target, Protox, by inhibiting its activity . This inhibition disrupts the biosynthesis of chlorophyll and heme, leading to the accumulation of protoporphyrin IX, a photodynamic compound . When exposed to light, this compound produces reactive oxygen species that cause lipid peroxidation, leading to cell membrane damage and ultimately plant death .

Biochemical Pathways

The affected pathway is the heme and chlorophyll biosynthesis pathway . The inhibition of Protox disrupts this pathway, leading to the accumulation of protoporphyrin IX . The downstream effect is the production of reactive oxygen species that cause cell damage and plant death .

Result of Action

The result of the compound’s action is the death of the plant cells due to the damage caused by the reactive oxygen species . This leads to the wilting and death of the plant, thereby controlling the growth of unwanted plants or weeds .

Action Environment

Environmental factors such as light, temperature, and soil properties can influence the action, efficacy, and stability of this compound. For instance, light exposure is necessary for the compound to exert its herbicidal effect . Additionally, soil properties can affect the compound’s absorption and degradation in the environment.

Analyse Biochimique

Biochemical Properties

5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions by inhibiting the enzyme protoporphyrinogen oxidase (Protox). This enzyme is crucial in the biosynthesis of chlorophyll and heme. By inhibiting Protox, the compound disrupts the production of these essential molecules, leading to the accumulation of protoporphyrin IX, which causes oxidative damage to cells . The interaction between 5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol and Protox is a key factor in its herbicidal activity.

Cellular Effects

The effects of 5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol on various cell types include disruption of cellular processes such as cell signaling pathways, gene expression, and cellular metabolism. The inhibition of Protox leads to the accumulation of protoporphyrin IX, which generates reactive oxygen species (ROS). These ROS cause oxidative stress, damaging cellular components like lipids, proteins, and DNA . This oxidative damage ultimately leads to cell death, making the compound effective in controlling unwanted plant growth.

Molecular Mechanism

At the molecular level, 5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol exerts its effects by binding to the active site of Protox, inhibiting its activity. This binding prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, leading to the accumulation of the latter . The accumulated protoporphyrin IX interacts with molecular oxygen, producing ROS that cause oxidative damage to cellular components. This mechanism of action is crucial for the compound’s herbicidal properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, reducing its efficacy . Long-term exposure to the compound can lead to persistent oxidative stress, affecting cellular function and viability.

Dosage Effects in Animal Models

The effects of 5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At low doses, the compound may not cause significant adverse effects, but at higher doses, it can lead to toxicity and adverse effects such as oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired herbicidal activity without causing excessive toxicity.

Metabolic Pathways

5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is involved in metabolic pathways related to the biosynthesis of chlorophyll and heme. By inhibiting Protox, the compound disrupts these pathways, leading to the accumulation of protoporphyrin IX . This disruption affects metabolic flux and metabolite levels, causing oxidative stress and cellular damage.

Transport and Distribution

Within cells and tissues, 5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution is crucial for its herbicidal activity, as it needs to reach the target enzyme Protox to exert its effects.

Subcellular Localization

The subcellular localization of 5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is primarily within the chloroplasts, where Protox is located . The compound’s targeting signals and post-translational modifications direct it to the chloroplasts, allowing it to inhibit Protox effectively. This localization is essential for the compound’s herbicidal activity, as it ensures that the compound reaches its target enzyme.

Propriétés

IUPAC Name |

3-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClFN3OS/c1-6(10-14-15-11(18)16(10)2)17-9-4-3-7(13)5-8(9)12/h3-6H,1-2H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDABGJCADJDKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NNC(=S)N1C)OC2=C(C=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClFN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

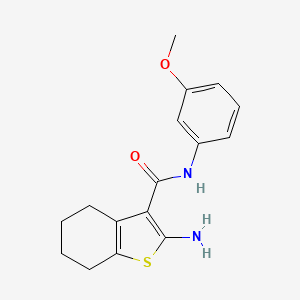

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1292889.png)

![2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1292893.png)

![1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine](/img/structure/B1292907.png)

![1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B1292908.png)